molecular formula C30H37ClN8O4 B608374 1,1'-(4,4'-(((5-氯嘧啶-2,4-二基)双(偶氮二基))双(3-甲氧基-4,1-苯基))双(哌嗪-4,1-二基))二乙酮 CAS No. 1472795-20-2

1,1'-(4,4'-(((5-氯嘧啶-2,4-二基)双(偶氮二基))双(3-甲氧基-4,1-苯基))双(哌嗪-4,1-二基))二乙酮

货号 B608374
CAS 编号: 1472795-20-2
分子量: 609.12
InChI 键: TXDIRJCYNAWBOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1,1’-(4,4’-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone” is a complex organic molecule with the molecular formula C30H37ClN8O4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups including chloropyrimidine, methoxyphenylene, and piperazine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 609.13 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

科学研究应用

Treatment of Anaplastic Large-Cell Lymphoma (ALCL)

KRCA-0008 has been found to suppress ALK-positive anaplastic large-cell lymphoma growth . It strongly suppressed the proliferation and survival of NPM-ALK-positive ALCL cells. Additionally, it induced G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Inhibition of ALK Mutants

KRCA-0008 is a potent and selective ALK (aplastic lymphoma kinase) and Ack1 inhibitor that exhibits in vivo efficacy in xenograft mice model . It potently inhibits ALK mutants L1196M, C1156Y, F1174L, and R1275Q .

Inhibition of ALK in Non-Small Cell Lung Cancer

Constitutively activated ALK, due to chromosomal translocations, point mutations, and gene amplification, has been implicated in a variety of human cancers, including non-small cell lung cancer . KRCA-0008, as an ALK inhibitor, could potentially be used in the treatment of this type of cancer .

Inhibition of ALK in Neuroblastoma

Neuroblastoma is another type of cancer where constitutively activated ALK has been implicated . The potential use of KRCA-0008 in the treatment of neuroblastoma is an area of interest for researchers .

Use in Preclinical Studies

KRCA-0008 has been used in preclinical studies to evaluate its anti-cancer activity . For instance, tumor growth was strongly suppressed in mice inoculated with Karpas-299 tumor xenografts and orally treated with KRCA-0008 .

Structure-Activity Relationship Studies

Syntheses of various bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines of KRCA-0008 analogs have been described and their structure–activity-relationship to anaplastic lymphoma kinase (ALK) has been discussed .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone

Q & A

Q1: What is the primary mechanism of action of KRCA-0008?

A1: KRCA-0008 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, KRCA-0008 disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is KRCA-0008 considered advantageous over existing ALK inhibitors like crizotinib?

A2: KRCA-0008 demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes KRCA-0008 a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of KRCA-0008, and how do they contribute to its activity?

A3: KRCA-0008 belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on KRCA-0008, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that KRCA-0008 inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with KRCA-0008?

A5: While initial studies suggest a favorable safety profile, with KRCA-0008 deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with KRCA-0008.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。